Cyclopropyl(2,3-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2,3-difluorophenyl)methanol is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a cyclopropyl group attached to a 2,3-difluorophenyl ring, with a methanol group (-CH2OH) attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,3-difluorophenyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative. One common method involves the reaction of 2,3-difluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropyl(2,3-difluorophenyl)methane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Cyclopropyl(2,3-difluorophenyl)carboxylic acid.
Reduction: Cyclopropyl(2,3-difluorophenyl)methane.
Substitution: Cyclopropyl(2-methoxy-3-difluorophenyl)methanol.
Scientific Research Applications
Cyclopropyl(2,3-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
- Cyclopropyl(3,4-difluorophenyl)methanol
- Cyclopropyl(2,4-difluorophenyl)methanol
- Cyclopropyl(2,3-dichlorophenyl)methanol
Comparison: Cyclopropyl(2,3-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
cyclopropyl-(2,3-difluorophenyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 |
InChI Key |
YBQPQMIWUJVVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.